molecular formula C14H13FN2O B2796060 Propenone, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)- CAS No. 959003-61-3

Propenone, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-

Cat. No. B2796060
CAS RN: 959003-61-3
M. Wt: 244.269
InChI Key: ZLPFDKNMBFCFHM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propenone, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-, also known as DFP-10825, is a novel small molecule compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Inhibitors and Drug Interactions

Research on chemical inhibitors focuses on understanding the selectivity and potency of compounds in inhibiting specific enzymes, such as Cytochrome P450 isoforms, which are crucial for drug metabolism. This knowledge aids in predicting drug-drug interactions and enhancing drug design for improved safety and efficacy (Khojasteh et al., 2011).

Antifungal Applications

Studies on synthetic compounds, including those related to propenone derivatives, have identified several molecules with significant antifungal activities. These findings are crucial for developing new antifungal agents, especially in agriculture and medicine, to combat fungal pathogens like Fusarium oxysporum (Kaddouri et al., 2022).

Heterocyclic Compound Synthesis

The synthesis and application of heterocyclic compounds, including pyrazoles and their derivatives, are of great interest in the field of organic chemistry. These compounds serve as building blocks for creating a wide range of molecules with potential pharmacological activities. Research in this area contributes to the discovery and development of new therapeutic agents (Gomaa & Ali, 2020).

Environmental and Health Impacts

The environmental presence and impact of various chemical compounds, including endocrine disruptors like Bisphenol A derivatives, are a significant concern. Studies aim to understand their occurrence, fate, and behavior in aquatic environments and their potential health effects. This research is crucial for assessing environmental risks and developing strategies for mitigating adverse outcomes (Haman et al., 2015).

properties

IUPAC Name

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-12(9-17(2)16-10)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPFDKNMBFCFHM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

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